Sodium 4-chloropyridine-3-sulfinate
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Overview
Description
Sodium 4-chloropyridine-3-sulfinate is an organosulfur compound with the molecular formula C5H3ClNO2SNa. It is a derivative of pyridine, where the 4-position is substituted with a chlorine atom and the 3-position with a sulfinic acid group, which is neutralized by sodium. This compound is known for its versatility in organic synthesis, particularly in the formation of sulfonyl-containing molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloropyridine-3-sulfinate typically involves the sulfonation of 4-chloropyridine. One common method includes the reaction of 4-chloropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_3\text{ClN} + \text{SO}_2 + \text{NaOH} \rightarrow \text{C}_5\text{H}_3\text{ClNO}_2\text{SNa} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: 4-chloropyridine-3-sulfonic acid.
Reduction: 4-chloropyridine-3-sulfide.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Sodium 4-chloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for biologically active compounds that can be used in drug discovery and development.
Medicine: Its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 4-chloropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, facilitating the formation of sulfonyl-containing compounds. This process often involves the generation of sulfonyl radicals, which can participate in various radical-mediated reactions.
Comparison with Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative, but with the chlorine atom at the 2-position.
3-Chloropyridine: Chlorine is at the 3-position, differing in reactivity and applications.
4-Chloropyridine: Lacks the sulfinic acid group, making it less versatile in sulfonylation reactions.
Uniqueness: Sodium 4-chloropyridine-3-sulfinate is unique due to its dual functionality, combining the reactivity of both the chlorine and sulfinic acid groups. This allows for a broader range of chemical transformations and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C5H3ClNNaO2S |
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Molecular Weight |
199.59 g/mol |
IUPAC Name |
sodium;4-chloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-7-3-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
GWEPARQFBPCDGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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